![molecular formula C18H18ClN5OS B2597282 2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide CAS No. 893919-85-2](/img/structure/B2597282.png)

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

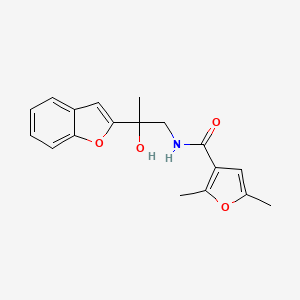

Descripción

This compound is a derivative of pyrazolo[3,4-d]pyrimidines . Pyrazolo[3,4-d]pyrimidines are known to exhibit promising pharmacological properties including anti-proliferative and antitumor activity . They are considered as new candidates for further optimization as anticancer agents .

Synthesis Analysis

The synthesis of pyrazolo[3,4-d]pyrimidines involves the formation of pyrazol-3-one substrates . The synthesis process is often carried out under ultrasonic-assisted conditions, which can lead to good yields .Aplicaciones Científicas De Investigación

Antimicrobial and Anticancer Applications

Synthesis and Antibacterial Evaluation of Novel Heterocyclic Compounds

Research led by Azab, Youssef, and El-Bordany (2013) explored the synthesis of new heterocyclic compounds containing a sulfonamido moiety, demonstrating potential as antibacterial agents. These compounds included pyrazolo[3,4-d]pyrimidine derivatives, among others, exhibiting high antibacterial activities (Azab, Youssef, & El-Bordany, 2013).

Antimicrobial and Anticancer Agents

A study by Hafez, El-Gazzar, and Al-Hussain (2016) focused on the synthesis of pyrazolo[3,4-d]pyrimidine derivatives as potential antimicrobial and anticancer agents. Some of these compounds showed higher anticancer activity than the reference drug doxorubicin, indicating significant potential in cancer treatment (Hafez, El-Gazzar, & Al-Hussain, 2016).

Antimicrobial Activity of Pyrazolo[3,4-d]pyrimidine Derivatives

Ghorab et al. (2004) synthesized derivatives of pyrazolo[3,4-d]pyrimidine with various moieties and tested them for antimicrobial activity. Some compounds were almost as potent as the standard antibiotic Chloramphenicol, suggesting their potential as antimicrobial agents (Ghorab et al., 2004).

Pharmacological Potential

Adenosine Receptor Affinity

Harden, Quinn, and Scammells (1991) investigated the adenosine receptor affinity of pyrazolo[3,4-d]pyrimidine analogues. They found that certain derivatives exhibited significant activity at A1 adenosine receptors, indicating potential applications in neuropharmacology (Harden, Quinn, & Scammells, 1991).

Serotonin 5-HT6 Receptor Antagonists

Ivachtchenko et al. (2011) synthesized and evaluated 3-sulfonyl-pyrazolo[1,5-a]pyrimidines as antagonists of the serotonin 5-HT6 receptors. Their findings suggest that these compounds have potential applications in treating disorders related to the serotonin system (Ivachtchenko et al., 2011).

Chemical Synthesis and Structural Analysis

Synthesis of Biologically Active Sulfur Compounds

Ismail et al. (2003) conducted a study on the synthesis of biologically active sulfur compounds containing pyrazolo[3,4-d]pyrimidine moiety. They explored various reactions and analyzed the compounds for antimicrobial activity (Ismail et al., 2003).

Syntheses with Heterocyclic β-Enaminonitriles

Sherif and Hussein (1997) researched the synthesis of polyfunctionally substituted thiophenes and their derivatives, incorporating pyrazolo[3,4-d]pyrimidine. This study highlights the chemical versatility and synthetic potential of these compounds (Sherif & Hussein, 1997).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(3-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]sulfanyl-N-cyclopentylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18ClN5OS/c19-12-4-3-7-14(8-12)24-17-15(9-22-24)18(21-11-20-17)26-10-16(25)23-13-5-1-2-6-13/h3-4,7-9,11,13H,1-2,5-6,10H2,(H,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLIZPXJEBUZOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)CSC2=NC=NC3=C2C=NN3C4=CC(=CC=C4)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClN5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(3-chlorophenyl)-3-(4-chlorophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2597199.png)

![N-(3-chloro-2-methylphenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamide](/img/structure/B2597202.png)

![1-Cycloheptyl-3-(2-(2-(thiophen-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)urea](/img/structure/B2597216.png)

![2-{(E)-[4-(trifluoromethyl)phenyl]methylidene}-1-azabicyclo[3.2.2]nonan-4-one](/img/structure/B2597217.png)

![4-methyl-2-((2-phenoxyethyl)thio)-1H-benzo[d]imidazole](/img/structure/B2597218.png)

![Ethyl 2-{1-[(2-chlorophenyl)sulfonyl]-3-oxo-2-piperazinyl}acetate](/img/structure/B2597221.png)